molecular formula C15H16N6O2S B2465760 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide CAS No. 1257552-20-7

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide

Cat. No. B2465760
M. Wt: 344.39
InChI Key: AQORPTBEGANOOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name provides a systematic way of naming chemical substances, including organic and inorganic compounds.



Synthesis Analysis

This involves the methods and steps used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the synthesis process.



Molecular Structure Analysis

This involves the study of the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. It includes the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and chemical stability.


Scientific Research Applications

Metabolic Stability Improvement in PI3K/mTOR Inhibitors

A study focused on the metabolic stability improvement of PI3Kα and mTOR inhibitors identified that modifying the benzothiazole ring with 6,5-heterocyclic analogues, including compounds structurally related to the one , resulted in similar in vitro potency and in vivo efficacy while reducing metabolic deacetylation issues, indicating its potential for therapeutic applications in cancer treatment (Stec et al., 2011).

Antidiabetic Activity Through Enzyme Inhibition

Research into novel bi-heterocycles, including derivatives structurally similar to the compound of interest, showed potent inhibitory potential against α-glucosidase enzyme, suggesting a valuable anti-diabetic agent profile. This demonstrates the compound's relevance in developing new treatments for diabetes (Abbasi et al., 2020).

Antimicrobial Properties

Several studies have synthesized derivatives of 1,3,4-oxadiazole and thiazole, related to the compound in focus, to evaluate their antimicrobial activity. These compounds showed significant antibacterial and antifungal properties, indicating their potential as antimicrobial agents. For example, compounds were found to have notable activity against various microbial strains, suggesting their usefulness in addressing microbial resistance (Fahim et al., 2019).

Insensitive Energetic Materials

Research on derivatives containing the 1,2,4-oxadiazole moiety, like the compound , has explored their application as insensitive energetic materials. These studies focus on the synthesis and characterization of compounds for use in less sensitive explosive formulations, demonstrating the chemical's potential in defense and industrial applications (Yu et al., 2017).

Safety And Hazards

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Future Directions

This involves potential areas of future research or applications of the compound.


Please consult with a professional chemist or a reliable scientific database for more accurate and detailed information. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S/c1-9-4-3-5-12(17-9)20-15-19-11(8-24-15)6-13(22)16-7-14-18-10(2)21-23-14/h3-5,8H,6-7H2,1-2H3,(H,16,22)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQORPTBEGANOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC(=CS2)CC(=O)NCC3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide

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